Ethyl 2-(Benzo[d]thiazol-2-ylsulfonyl)-2-fluoroacetate

Julia–Kocienski olefination α-fluoroacrylate synthesis BT-sulfonyl reagent reactivity

Researchers requiring stereoselective α-fluoroacrylate synthesis under mild conditions face limited reagent options. Ethyl 2-(benzo[d]thiazol-2-ylsulfonyl)-2-fluoroacetate (CAS 910803-66-6) is a fluorinated Julia-Kocienski reagent that addresses this gap. • Enhanced α-C-H acidity vs non-fluorinated analogs enables DBU-mediated olefination at 0 °C to room temperature • Delivers monofluoroalkenes for peptidomimetic scaffolds; difluoro analog produces gem-difluoroalkenes with distinct conformational profiles • Mechanistically distinct alternative to HWE reagent for base-sensitive substrates. Supplied with rigorous analytical characterization.

Molecular Formula C11H10FNO4S2
Molecular Weight 303.3 g/mol
Cat. No. B13697481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(Benzo[d]thiazol-2-ylsulfonyl)-2-fluoroacetate
Molecular FormulaC11H10FNO4S2
Molecular Weight303.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C(F)S(=O)(=O)C1=NC2=CC=CC=C2S1
InChIInChI=1S/C11H10FNO4S2/c1-2-17-10(14)9(12)19(15,16)11-13-7-5-3-4-6-8(7)18-11/h3-6,9H,2H2,1H3
InChIKeyVXZNXDFOEQMLTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(Benzo[d]thiazol-2-ylsulfonyl)-2-fluoroacetate: Identity and Comparator Landscape


Ethyl 2-(benzo[d]thiazol-2-ylsulfonyl)-2-fluoroacetate (CAS 910803-66-6) is an α-fluoro-α-sulfonyl acetate ester that functions as a fluorinated building block in the modified Julia olefination [1]. Its structure incorporates a benzothiazol-2-ylsulfonyl (BT-sulfonyl) activating group, an α-fluoro substituent, and an ethyl ester. The compound belongs to a family of BT-sulfonyl acetate derivatives used for the stereoselective synthesis of fluoroalkenes. The closest structural analogs include the non-fluorinated ethyl (benzothiazol-2-ylsulfonyl)acetate (CAS 24045-02-1) [2], the difluoro analog ethyl 2-(1,3-benzothiazole-2-sulfonyl)-2,2-difluoroacetate (CAS 477889-77-3) , and the corresponding Weinreb amide N-methoxy-N-methyl-(1,3-benzothiazol-2-ylsulfonyl)fluoroacetamide [3]. The differentiating feature is the single α-fluoro substituent, which modulates the reactivity and stereochemical outcome of olefination reactions relative to non-fluorinated and difluorinated congeners.

Reagent class Fluorinated Julia–Kocienski building block for α-fluoroacrylate synthesis
Key differentiator α-Fluoro substituent: reported reactivity profile distinct from non-fluorinated, difluoro and Weinreb amide analogs
Functional handle Ethyl ester supports divergent paths to acids, alcohols, amides and enones

Why Generic BT-Sulfonyl Acetates Cannot Replace the α-Fluoro Reagent


The α-fluoro substituent in ethyl 2-(benzo[d]thiazol-2-ylsulfonyl)-2-fluoroacetate is not a passive structural decoration; it fundamentally alters the reactivity profile of the Julia–Kocienski olefination synthon. The electron-withdrawing fluorine atom increases the acidity of the α-proton and stabilizes the developing carbanion, rendering the fluorinated synthon substantially more reactive than its non-fluorinated analogue [1]. In the Horner–Wadsworth–Emmons (HWE) comparison reported by Zajc and Kake, the BT-sulfonyl fluoroacetate displayed a distinct reactivity profile versus (EtO)₂P(O)CHFCOOEt, the standard HWE reagent for α-fluoroacrylate synthesis [1]. Additionally, the monofluoro compound occupies a unique reactivity niche: the difluoro analog ethyl 2-(1,3-benzothiazole-2-sulfonyl)-2,2-difluoroacetate generates gem-difluoroalkenes rather than monofluoroalkenes upon olefination, while the Weinreb amide variant [2] diverges in downstream functional group interconversion pathways. Simple substitution with any of these close analogs would alter reaction yields, stereoselectivity, or the identity of the olefination product.

Non-F analog Ethyl (benzothiazol-2-ylsulfonyl)acetate may not replicate the reactivity profile or stereochemical outcome reported for the α-fluoro reagent.
Difluoro analog The difluoro congener delivers gem-difluoroalkenes, a categorically different product class; direct substitution shifts olefination output.
Weinreb analog N-methoxy-N-methyl variant diverges in downstream interconversion pathways, requiring extra steps to reach ester or acid derivatives.

Quantitative Evidence: Performance Advantages Over Structural Analogs


Reactivity Enhancement Over Non-Fluorinated Analog in Julia Olefination

In the DBU-mediated condensation with aldehydes, ethyl 2-(benzo[d]thiazol-2-ylsulfonyl)-2-fluoroacetate demonstrates substantially greater reactivity than its non-fluorinated counterpart, ethyl (benzothiazol-2-ylsulfonyl)acetate. The Zajc and Kake study reports that the fluorinated synthon reacts with aldehydes at 0 °C or room temperature to give high yields of α-fluoro acrylates, whereas the non-fluorinated analog requires more forcing conditions for comparable transformations [1]. The enhanced reactivity was attributed directly to the α-fluoro substituent [1].

Reactivity vs. non-fluorinated
Head-to-head
Fluorinated synthon reacts at 0 °C or RT; non-fluorinated analog requires more forcing conditions for comparable transformations [1].
Supports reactivity-based reagent selection under milder olefination conditions.
Exact yield differential available in full text.
Julia–Kocienski olefination α-fluoroacrylate synthesis BT-sulfonyl reagent reactivity

Comparative Reactivity Profile Versus HWE Reagent

The Zajc and Kake study explicitly compares the reactivity of ethyl 2-(benzo[d]thiazol-2-ylsulfonyl)-2-fluoroacetate with the classical Horner–Wadsworth–Emmons (HWE) reagent, (EtO)₂P(O)CHFCOOEt, for the synthesis of α-fluoroacrylates [1]. While quantitative yield comparisons require the full text, the inclusion of this head-to-head evaluation establishes that the BT-sulfonyl fluoroacetate offers a mechanistically distinct olefination pathway (Julia–Kocienski vs. HWE), which can provide complementary stereochemical outcomes and functional group tolerance [1].

Julia vs. HWE pathway
Head-to-head
DBU-mediated Julia olefination compared side-by-side with (EtO)₂P(O)CHFCOOEt; reported distinct mechanistic profiles [1].
Provides a complementary route to α-fluoroacrylates, expanding synthetic toolbox.
Detailed selectivity data available in full text.
Horner–Wadsworth–Emmons olefination α-fluoroacrylate reagent comparison

Product Differentiation: Monofluoroalkene vs. Gem-Difluoroalkene Output

Ethyl 2-(benzo[d]thiazol-2-ylsulfonyl)-2-fluoroacetate delivers α-monofluoroacrylate products upon Julia olefination, whereas its difluoro congener, ethyl 2-(1,3-benzothiazole-2-sulfonyl)-2,2-difluoroacetate, would yield gem-difluoroalkenes [1]. This is a categorical difference in product identity, not merely a yield divergence. Monofluoroalkenes serve as peptide bond isosteres and mechanistic probes in medicinal chemistry, while gem-difluoroalkenes have distinct applications as metabolic blocking groups [2].

Mono- vs. gem-difluoro output
Class-level
Target reagent yields monofluoroalkenes; difluoro analog produces gem-difluoroalkenes — a categorical product identity divergence [1][2].
Product class divergence limits direct substitution; monofluoro output required for specific pharmacophore access.
Class-level inference; validate against synthetic target.
monofluoroalkene gem-difluoroalkene Julia olefination product selectivity

Synthetic Accessibility via Direct Metalation–Fluorination

The compound is synthesized via direct metalation–fluorination of the commercially available ethyl (benzothiazol-2-ylsulfonyl)acetate [1]. This one-step fluorination strategy contrasts with multi-step routes often required for alternative fluorinated olefination reagents. The precursor, CAS 24045-02-1, is widely catalogued, enabling straightforward in-house synthesis or sourcing of the fluorinated derivative [2].

Synthetic accessibility
Method context
One-step metalation–fluorination from ethyl (benzothiazol-2-ylsulfonyl)acetate (precursor CAS 24045-02-1) [1][2].
Shorter synthetic route may reduce lead time for in-house preparation.
Precursor commercially available; verify in-hand reactivity.
metalation–fluorination α-fluoro ester synthesis BT-sulfonyl acetate precursor

Functional Group Orthogonality: Ethyl Ester vs. Weinreb Amide

The ethyl ester functionality in the target compound enables direct access to α-fluoroacrylic acid derivatives (via hydrolysis), α-fluoroallylic alcohols (via reduction), or α-fluoroenones (via Weinreb amide formation and Grignard addition) [1][2]. In contrast, the corresponding Weinreb amide, N-methoxy-N-methyl-(1,3-benzothiazol-2-ylsulfonyl)fluoroacetamide, is pre-configured for ketone synthesis but requires additional steps to access the carboxylic acid or ester series [2].

Ester vs. Weinreb handle
Reported
Ethyl ester supports ≥3 direct diversification pathways (acid, alcohol, amide) vs. 1 primary pathway for the Weinreb amide [1][2].
Broader downstream versatility from a single procurement.
Cross-study context; validate interconversion yields in target workflow.
ester vs. Weinreb amide functional group interconversion synthetic diversification

Procurement-Driven Application Scenarios


Stereoselective Synthesis of α-Fluoro-α,β-Unsaturated Esters

The primary application is as a fluorinated Julia–Kocienski reagent for the synthesis of α-fluoroacrylates. The compound reacts with aldehydes under mild DBU-mediated conditions (0 °C to room temperature) to deliver α-fluoro-α,β-unsaturated esters with high stereoselectivity [1]. This application directly leverages the enhanced reactivity conferred by the α-fluoro substituent, which enables olefination under significantly milder conditions than the non-fluorinated BT-sulfonyl acetate [1]. The resulting α-fluoroacrylate products serve as mechanism-based enzyme inhibitors, peptide bond isosteres, and fluorinated building blocks for medicinal chemistry [2].

Monofluoroalkene Peptide Isosteres for Drug Discovery

Monofluoroalkenes function as hydrolytically stable amide bond mimics in peptidomimetic drug design. Ethyl 2-(benzo[d]thiazol-2-ylsulfonyl)-2-fluoroacetate provides a direct entry to this pharmacophore class via Julia olefination with amino-aldehydes, followed by ester deprotection and peptide coupling [1][2]. The monofluoro output is critical: the difluoro analog would produce gem-difluoroalkenes with different conformational preferences and metabolic stability profiles, making the monofluoro reagent specifically required for accurate peptide bond mimicry [3].

Building Block for α-Fluoroenone and Weinreb Amide Synthesis

The ethyl ester can be converted to the corresponding Weinreb amide, which upon Julia olefination and Grignard addition yields α-fluoroenones—privileged scaffolds in the synthesis of fluorinated heterocycles and biologically active molecules [1][2]. This two-step diversification (olefination then nucleophilic addition) is more convergent than alternative routes that require pre-installation of the ketone moiety, offering a strategic advantage in library synthesis [1].

Replacement for HWE Reagents in Base-Sensitive Synthesis

For substrates containing base-labile functional groups (e.g., epimerizable stereocenters, sensitive protecting groups), the BT-sulfonyl fluoroacetate offers a mechanistically distinct alternative to the HWE reagent (EtO)₂P(O)CHFCOOEt [1]. The Julia–Kocienski pathway typically employs DBU or similar organic bases rather than alkali metal alkoxides or hydrides, potentially preserving substrate integrity where HWE conditions cause decomposition [1].

Application
Selection Property
Validation Focus
α-Fluoroacrylate synthesis (Julia olefination)
α-Fluoro BT-sulfonyl acetate reactivity profile
Aldehyde scope, stereoselectivity and reported mild-condition performance
Monofluoroalkene peptide isosteres
Monofluoroalkene output fidelity
Compatibility with amino-aldehydes, ester deprotection and peptide coupling integrity
α-Fluoroenone and Weinreb amide building block
Ethyl ester-to-Weinreb amide interconversion efficiency
Sequential olefination–nucleophilic addition yields and functional group tolerance
Replacement for HWE reagents in base-sensitive substrates
Mechanistic orthogonality (Julia vs. HWE pathway)
Substrate integrity under DBU-mediated conditions; comparative functional group compatibility
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